molecular formula C10H13N3O2 B13178118 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde

2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13178118
M. Wt: 207.23 g/mol
InChI Key: OFBQPWAUBLSISE-UHFFFAOYSA-N
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Description

2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 2-methylmorpholin-4-yl group and at position 5 with a carbaldehyde moiety. The morpholine ring contributes to enhanced solubility in polar solvents due to its oxygen atom, while the aldehyde group enables diverse reactivity, such as nucleophilic additions or condensations. This compound is of interest in medicinal chemistry and asymmetric catalysis, where its substituents influence both physicochemical properties and biological interactions .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3

InChI Key

OFBQPWAUBLSISE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 2-methylmorpholine under basic conditions. The reaction mixture is typically stirred at room temperature in a solvent such as ethanol or methanol, with sodium hydroxide as the base . This method allows for the formation of the desired product through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol or methanol as solvents, sodium hydroxide as a base, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or ligand, binding to specific sites on the target molecules and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine-5-carbaldehyde scaffold is highly modular, with substituents at positions 2 and 4 dictating reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Properties/Applications Reference
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde 2-Methylmorpholin-4-yl - Enhanced solubility, asymmetric catalysis
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde tert-Butyldimethylsilylethynyl - Substrate for enantioselective additions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio 6-Chloro Solid-phase synthesis of pyrrolopyrimidines
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio Amino Condensation reactions to pyridopyrimidinones
4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde Methyl(methylsulfonyl)amino 4-Fluorophenyl, 6-isopropyl Pharmaceutical impurity (rosuvastatin)
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde Trifluoromethyl - Electron-withdrawing, alters aldehyde reactivity
2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde Pyridin-2-yl - Potential metal coordination sites

Physicochemical Properties

  • Solubility : Morpholine derivatives exhibit higher polarity compared to lipophilic groups (e.g., tert-butyldimethylsilylethynyl or trifluoromethyl), improving aqueous solubility for drug formulation .
  • Steric Effects: Bulky substituents like cyclopentylamino () or pyridinyl () may hinder reactivity at the aldehyde, whereas the compact morpholine ring balances steric accessibility .

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